gibberellin A4 methyl ester

Übersicht

Beschreibung

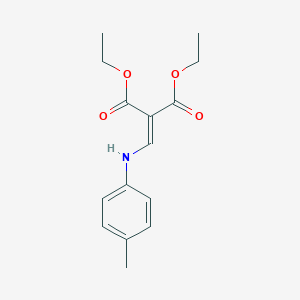

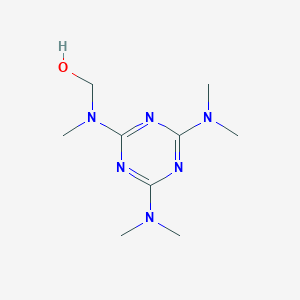

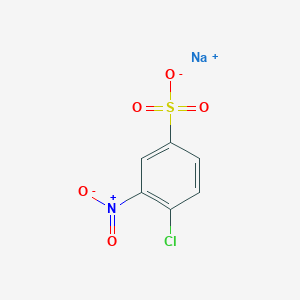

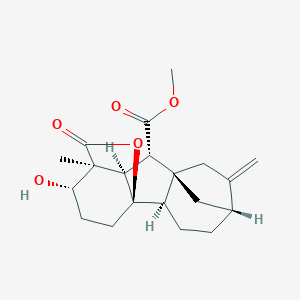

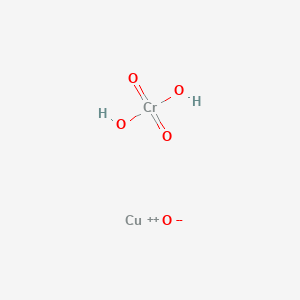

Gibberellin A4 methyl ester is a gibberellin ester that is the methyl ester of gibberellin A4 . It belongs to the class of organic compounds known as c19-gibberellin 6-carboxylic acids . The chemical compound is also known as methyl 2beta-hydroxy-1beta-methyl-8-methylidene-13-oxo-4a,1alpha-epoxymethano-4aalpha,4bbeta-gibbane-10beta-carboxylate .

Synthesis Analysis

Beyergibberellins A4 and A9 methyl esters were synthesized from methyl gibberellate via gibberellin A1 methyl ester and its 3-epimer . The C/D ring junction of the 3-epimer was isomerized to afford the 16-oxo-8,13-isogibberellin and 3-hydroxy group removed by tributyltin hydride reduction of the corresponding chloride .Molecular Structure Analysis

The molecular formula of gibberellin A4 methyl ester is C20H26O5 . The average mass is 346.417 Da and the monoisotopic mass is 346.178009 Da . The X-ray structures of gibberellin A4 methyl ester have been determined .Chemical Reactions Analysis

Full assignments of the 1H n.m.r. chemical shifts of the ring A protons in gibberellin A4, 3-epi-gibberellin A4 and 3-oxogibberellin A4 methyl esters have been made on the basis of 1H and 2H n.m.r data of [2,2,6-2H3]-, [1β,3-2H2]-, and [1β,2,2,3,6-2H5]-labelled derivatives .Physical And Chemical Properties Analysis

The empirical formula of gibberellin A4 methyl ester is C20H26O5 . Its molecular weight is 346.42 . The density is 1.4±0.1 g/cm3, boiling point is 574.2±50.0 °C at 760 mmHg, and vapour pressure is 0.0±3.6 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Plant Growth and Development

Gibberellins (GAs), including gibberellin A4 methyl ester, play a significant role in the growth and development of plants . They are involved in various biological processes in plants, such as promoting plant growth, rescuing the growth of dwarf mutants of pea and maize, and inducing bolting in long-day rosette species .

Role in Rice Biological Processes

Gibberellins have a crucial role in the growth and development of rice . There has been a notable increase in the number of studies investigating the effects of GA on various biological processes in rice since 1985 . These studies focus on understanding the role of GAs in the biological processes that regulate diverse rice phenotypes, including plant height, seed dormancy, germination, and stress resistance .

Role in Fern Spore Germination

In the fern Lygodium japonicum, the exogenous application of gibberellin A4 methyl ester (GA4 Me) has been shown to affect spore germination . This suggests that GA4 Me could have potential applications in the propagation of fern species .

Anticancer Properties

Gibberellin A4 methyl ester has shown anticancer properties in human tumor cell lines . The antiangiogenic activity (reduced chemotactic motility and capillary-like tube formation) contributed to its anticancer properties .

Role in Gibberellin Metabolism and Signaling

Gibberellin A4 methyl ester is involved in gibberellin metabolism and signaling . Studies have identified the GA receptors and early GA signaling components, determined the molecular mechanism of DELLA-mediated transcription reprogramming, and revealed how DELLAs integrate multiple signaling pathways to regulate plant vegetative and reproductive development in response to internal and external cues .

Role in Gibberellin Transport

Gibberellin A4 methyl ester is also involved in gibberellin transport . Studies have discussed the GA transporters and their roles in GA-mediated plant development .

Wirkmechanismus

Target of Action

Gibberellin A4 methyl ester, also known as methyl GA4, primarily targets the Arylacetamide deacetylase-like 2 in humans . This enzyme plays a crucial role in the metabolism of various substances within the body.

Mode of Action

It is known that gibberellins, including ga4, regulate the transcription of genes for enzymes like α-amylase and rrna in certain plant systems . This suggests that methyl GA4 may interact with its targets to influence gene transcription, leading to changes in enzyme production and activity.

Biochemical Pathways

Gibberellins are involved in various biochemical pathways that regulate growth and development in plants . They function as hormones, affecting growth and differentiation in organs where their concentration is tightly regulated . The metabolic pathways of gibberellins, including GA4, have been studied extensively, providing detailed information on the pathways, biosynthetic enzymes, and their genes .

Result of Action

Gibberellins, including ga4, are known to have significant effects on plant growth and development . They can regulate gene transcription, leading to changes in enzyme production and activity, which can ultimately influence plant growth .

Action Environment

The action, efficacy, and stability of methyl GA4 can be influenced by various environmental factors. For instance, the effects of gibberellins on plant growth and development can vary depending on factors such as light, temperature, and nutrient availability . .

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl (1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-10-8-19-9-11(10)4-5-12(19)20-7-6-13(21)18(2,17(23)25-20)15(20)14(19)16(22)24-3/h11-15,21H,1,4-9H2,2-3H3/t11-,12-,13+,14-,15-,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDTWBSMNXMGIJ-ZTVWUKKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)OC)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)OC)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

gibberellin A4 methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of gibberellin A4 methyl ester (methyl GA4)?

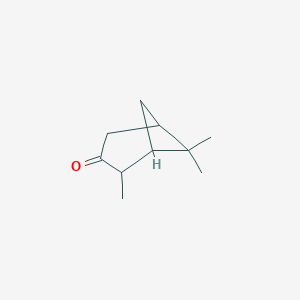

A1: While a complete spectroscopic data set is not provided in the excerpts, researchers have used nuclear magnetic resonance (NMR) to assign the hydrogen atoms in the A ring of gibberellin A4 methyl ester and its derivatives. [, ] This information is critical for understanding the compound's three-dimensional structure and how it might interact with other molecules. X-ray crystallography studies have also been conducted on gibberellin A4 methyl ester, revealing a flattened A ring and providing insights into the spatial arrangement of atoms within the molecule. []

Q2: How does the stereochemistry of gibberellin A4 methyl ester influence its biological activity?

A2: The stereochemistry of deuterium labeling in gibberellin A4 methyl ester plays a crucial role in understanding its biological activity. Researchers used [1β,2β-2H2]gibberellin A4 methyl ester, synthesized through catalytic deuteriogenation of gibberellin A7 16,17-epoxide methyl ester, to investigate the stereochemistry of deuterium atoms. [] This information is important because even subtle changes in the spatial arrangement of atoms within a molecule can significantly impact how it interacts with its biological targets and influence its effects.

Q3: Can gibberellin A4 methyl ester be chemically modified to alter its biological activity?

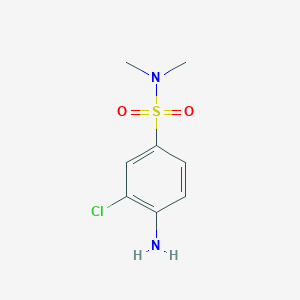

A3: Yes, chemical modifications can significantly alter the biological activity of gibberellin A4 methyl ester. For example, researchers successfully synthesized 13-alkylated gibberellins, including 13-methyl GA4, from gibberellin A3. [] This involved a key step of substituting a bridgehead sulfonate ester with an alkyl group using organometallic reagents. [] This demonstrates the potential for chemical modifications to create gibberellin analogs with potentially different biological activities.

Q4: How does gibberellin A4 methyl ester compare to other gibberellins in terms of its biological activity?

A4: Research indicates that gibberellin analogs, particularly those with modifications at the C-3 position, can exhibit varying effects on plant growth and their interaction with gibberellin 3β-hydroxylases. For instance, 3-methyl GA5 and 2,3-didehydro-3-methyl GA9 showed inhibitory effects on the conversion of GA9 to GA4 by GA 3β-hydroxylases in both Phaseolus vulgaris and Cucurbita maxima. [] In contrast, their C/D-ring-rearranged isomers exhibited different inhibitory patterns depending on the plant species. [] These findings highlight the diverse biological activities of gibberellins and their analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)